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For Researchers, Scientists, and Drug Development Professionals

Aspidospermine is a prominent member of the vast family of indole alkaloids, naturally

occurring in various species of the Aspidospermina genus.[1] Its complex pentacyclic structure,

featuring a fused indoline core and multiple stereocenters, presented a significant challenge to

chemists for decades. The journey of its structure elucidation is a classic example of the

evolution of chemical analysis, from classical degradation methods to the sophisticated

spectroscopic techniques that are now the cornerstones of natural product chemistry. This

guide provides an in-depth overview of the core analytical techniques and logical frameworks

employed to determine the intricate architecture of aspidospermine.

The Dawn of Elucidation: Chemical Degradation
Prior to the mid-20th century, the elucidation of complex natural products relied heavily on

chemical degradation. This involved systematically breaking down the molecule into smaller,

more easily identifiable fragments. For aspidospermine, these early studies, though laborious,

provided the first crucial insights into its fundamental skeleton.[2]
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Key degradation reactions included:

Hofmann Degradation: This exhaustive methylation and elimination process was used to

open nitrogen-containing rings, providing information about the nature of the nitrogen atoms

and the carbon frameworks attached to them.

Zinc Dust Distillation: Heating aspidospermine with zinc dust resulted in the formation of

simpler aromatic and heterocyclic compounds, which helped to identify the core indole

moiety.

Oxidative Degradation: Using oxidizing agents like potassium permanganate or chromic acid

cleaved the molecule at specific points, yielding smaller carboxylic acids and ketones that

could be identified.

While these classical methods were instrumental in piecing together the basic framework, they

were often ambiguous and required significant amounts of the isolated natural product.

The Spectroscopic Revolution: Unveiling the Structure
with Precision
The advent of spectroscopic techniques revolutionized the field of structure elucidation,

allowing for a non-destructive and far more detailed analysis of molecular architecture.

Mass spectrometry provides vital information about a molecule's molecular weight and its

fragmentation pattern, offering clues to its substructures. Electrospray Ionization Tandem Mass

Spectrometry (ESI-MS/MS) has been particularly powerful in characterizing aspidospermine
and related plumeran alkaloids.[3]

The fragmentation of protonated aspidospermine is primarily driven by the opening of its D

and E rings, often involving pericyclic reactions and hydrogen rearrangements.[3][4] This

provides diagnostic ions that can be used to identify the aspidospermine skeleton in complex

mixtures, such as plant extracts.[5] Studies on deprotonated aspidospermine in negative ion

mode show different fragmentation pathways, often initiated by remote hydrogen

rearrangements, which provide complementary structural information.[6]

Table 1: Key Mass Spectrometry Fragmentation Data for Protonated Aspidospermine
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Precursor Ion (m/z) Key Fragment Ions (m/z)
Interpretation of Neutral
Loss

355.2380 [M+H]⁺ 312.1961 Loss of C2H3O (acetyl group)

283.1907
Loss of C4H8O (further

fragmentation)

160.0757
Fragment containing the indole

moiety

124.1121
Fragment corresponding to the

ethylpiperidine moiety

Note: The exact m/z values can vary slightly depending on the instrument and experimental

conditions.
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Caption: Simplified MS fragmentation pathway of Aspidospermine.

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic

molecules. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional

(COSY, HSQC, HMBC) experiments, it is possible to map out the entire carbon skeleton and

the precise placement of protons.

Complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of aspidospermine
was achieved through 2D NMR experiments.[7]

¹H NMR: Provides information on the number of different types of protons and their

immediate electronic environment.

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically

on adjacent carbons (H-C-C-H).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the

carbon signal to which it is directly attached (¹J-coupling).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are two or three bonds away (²J or ³J-coupling), which is crucial for connecting

different fragments of the molecule.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Aspidospermine (in CDCl₃)
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Position ¹³C (δ, ppm)
¹H (δ, ppm,
Multiplicity, J in Hz)

Key HMBC
Correlations (¹H →
¹³C)

2 70.1 4.15 (d, 5.5) C3, C18, C19

3 51.5 2.65 (m), 1.80 (m) C2, C5, C19

5 53.2 3.10 (m), 2.15 (m) C3, C6, C19

6 21.9 1.95 (m), 1.60 (m) C5, C7

7 66.2 - H5, H6

8 134.5 - H9, H12

9 123.6 7.10 (d, 8.5) C8, C11, C13

10 109.8 6.75 (dd, 8.5, 2.5) C8, C12

11 127.8 6.80 (d, 2.5) C9, C13

12 153.8 - H10, OCH₃

13 143.1 - H9, H11

16 35.1 2.30 (m), 1.50 (m) C2, C17, C18

17 29.8 1.70 (m), 1.40 (m) C16, C18

18 36.9 2.05 (m)
C2, C16, C17, C19,

C20

19 40.2 - H2, H3, H5, H18, H20

20 33.9 1.30 (m), 1.10 (m) C18, C19, C21

21 7.8 0.55 (t, 7.5) C19, C20

N-Ac (C=O) 170.5 - N-Ac (CH₃)

N-Ac (CH₃) 22.1 2.18 (s) N-Ac (C=O)

OCH₃ 55.4 3.85 (s) C12
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Data compiled from various sources.[7][8][9] Note that exact chemical shifts can vary based on

solvent and instrument frequency.
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Caption: Key HMBC correlations for Aspidospermine structure assembly.

While NMR and MS can provide a complete picture of the constitution and relative

stereochemistry, single-crystal X-ray crystallography provides the ultimate, unambiguous proof

of a molecule's three-dimensional structure, including its absolute stereochemistry. Though the

original elucidation predates routine X-ray crystallography for molecules of this complexity, the

structures of numerous synthetic intermediates and related Aspidosperma alkaloids have been

confirmed by this method, solidifying the structural assignment of the entire class.[10]

The Final Proof: Total Synthesis
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The unequivocal confirmation of a proposed structure for a natural product is its total synthesis

in the laboratory. The first total synthesis of aspidospermine was a landmark achievement by

Stork and Dolfini. Since then, numerous synthetic routes have been developed, each

confirming the complex pentacyclic framework and stereochemistry that was painstakingly

elucidated by spectroscopic and degradative methods.[11][12][13] These syntheses not only

validate the structure but also provide access to analogs for structure-activity relationship

(SAR) studies, which is of great interest to drug development professionals.[14]

Experimental Protocols
The following are generalized protocols for the key analytical techniques used in the structure

elucidation of aspidospermine.

Sample Preparation: Dissolve approximately 5-10 mg of purified aspidospermine in 0.6 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a high-field NMR

spectrometer (≥400 MHz). Typical parameters include a 30-degree pulse, a spectral width of

12-15 ppm, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This requires a larger

number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

2D NMR Acquisition (COSY, HSQC, HMBC):

COSY: Use a standard gradient-selected COSY pulse sequence.

HSQC: Use a gradient-selected HSQC pulse sequence optimized for one-bond C-H

coupling (~145 Hz).

HMBC: Use a gradient-selected HMBC pulse sequence optimized for long-range

couplings (typically 8-10 Hz).

Data Processing and Analysis: Process the raw data (FID) using appropriate software (e.g.,

MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline
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correction. Analyze the 1D and 2D spectra to assign all proton and carbon signals and

establish the molecular connectivity.

Sample Preparation: Prepare a dilute solution of aspidospermine (approx. 1-10 µg/mL) in a

suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a

small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1%

ammonium hydroxide) for negative ion mode.

Infusion and Ionization: Infuse the sample solution directly into the electrospray ionization

(ESI) source of a mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (e.g., 5-10

µL/min).

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated [M+H]⁺ or

deprotonated [M-H]⁻ molecular ion.

Tandem MS (MS/MS): Select the molecular ion of interest using the first mass analyzer (e.g.,

a quadrupole). Induce fragmentation of the selected ion in a collision cell using an inert gas

(e.g., argon or nitrogen).

Fragment Ion Analysis: Scan the resulting fragment ions using the second mass analyzer to

obtain the MS/MS spectrum. Analyze the fragmentation pattern to deduce structural

information. High-resolution mass spectrometry is used to determine the elemental

composition of the precursor and fragment ions.
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Caption: Workflow for the chemical structure elucidation of Aspidospermine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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